Trijuganone C

Overview

Description

Mechanism of Action

Target of Action

Trijuganone C, a natural product extracted from Salvia miltiorrhiza, primarily targets cancer cells . It is known to inhibit the proliferation of these cells

Mode of Action

This compound interacts with its targets (cancer cells) by inducing apoptosis . This process is mediated by mitochondrial dysfunction and caspase activation . Apoptosis is a form of programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells. Mitochondrial dysfunction leads to the release of cytochrome c, which in turn activates caspases, the enzymes that carry out the cell death process.

Biochemical Pathways

These include the intrinsic (mitochondrial) pathway, which is evidently involved given the mention of mitochondrial dysfunction . Downstream effects of these pathways include the activation of caspases and the ultimate death of the cancer cell.

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell proliferation . By inducing apoptosis, this compound effectively leads to the death of cancer cells, preventing their continued growth and spread.

Biochemical Analysis

Biochemical Properties

Trijuganone C plays a crucial role in biochemical reactions, particularly in the induction of apoptosis in cancer cells . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions primarily involves the induction of mitochondrial dysfunction and the activation of caspases, a family of proteins involved in programmed cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, thereby inhibiting the proliferation of cancer cells . This impact extends to cell signaling pathways, gene expression, and cellular metabolism, all of which are significantly affected by the presence of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through the induction of mitochondrial dysfunction and the activation of caspases . This leads to changes in gene expression, enzyme inhibition or activation, and ultimately, the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trijuganone C can be synthesized through various chemical reactions involving phenanthrenequinone derivatives. The synthesis typically involves the oxidation of specific diterpenoid precursors under controlled conditions. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in solvents like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Salvia miltiorrhiza roots. The extraction process involves the use of organic solvents such as ethanol or methanol, followed by purification through chromatographic techniques. The yield and purity of this compound can be optimized by adjusting the extraction parameters and purification methods .

Chemical Reactions Analysis

Types of Reactions: Trijuganone C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.

Substitution: Substitution reactions can introduce different functional groups into the phenanthrenequinone structure

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide in dichloromethane or chloroform.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Various halogenating agents or nucleophiles in appropriate solvents

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

Trijuganone C has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other phenanthrenequinone derivatives.

Biology: Studied for its effects on cellular processes such as apoptosis and cell proliferation.

Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of pharmaceuticals and other bioactive compounds .

Comparison with Similar Compounds

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

- Trijuganone B

- 15,16-Dihydrotanshinone I

Comparison: Trijuganone C is unique among these compounds due to its specific phenanthrenequinone structure and its potent antiproliferative activity. While other tanshinones also exhibit biological activities, this compound’s ability to induce apoptosis through mitochondrial dysfunction and caspase activation sets it apart. Additionally, its extraction from Salvia miltiorrhiza and its specific chemical properties contribute to its distinctiveness .

Properties

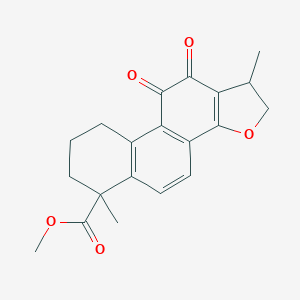

IUPAC Name |

methyl 1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDSRFIUTJVJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928915 | |

| Record name | Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135247-94-8 | |

| Record name | Trijuganone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135247948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

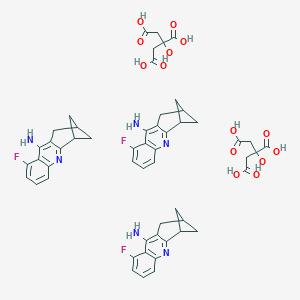

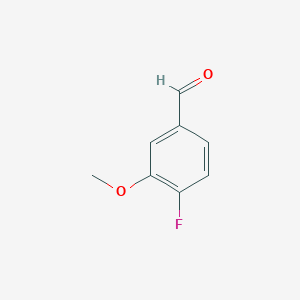

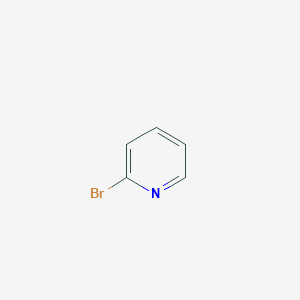

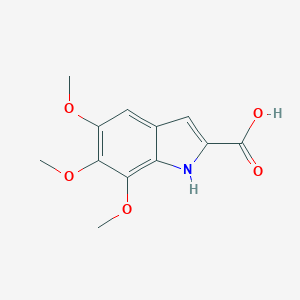

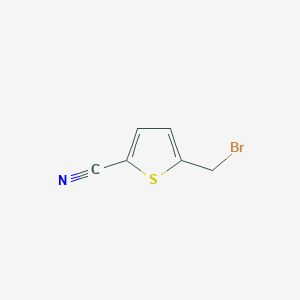

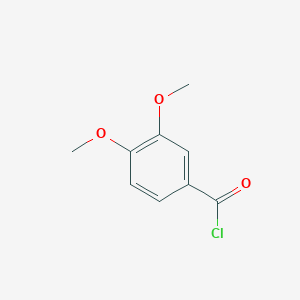

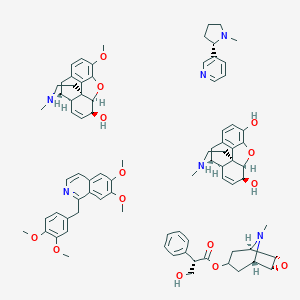

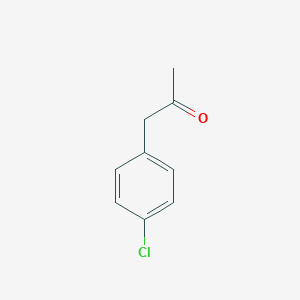

Feasible Synthetic Routes

Q1: What is the mechanism of action of Trijuganone C in inducing apoptosis in human leukemia cells?

A1: this compound exerts its antiproliferative effects by triggering apoptosis in human leukemia cells through the mitochondrial dysfunction pathway. [] The compound activates Bid and Bax proteins, leading to a disruption in the mitochondrial membrane potential. [] This disruption subsequently triggers the release of cytochrome c from the mitochondria into the cytosol. [] Furthermore, this compound activates caspase-3, -8, and -9, ultimately leading to the cleavage of poly (ADP-ribose) polymerase (PARP). [] Interestingly, this compound doesn't appear to affect the levels of Bcl-2 and Bcl-xL. []

Q2: What is the chemical structure of this compound and how was it elucidated?

A2: this compound is a diterpenoid with the molecular formula C20H20O5. [] Its structure was determined to be 15,16-dihydromethyltanshinoate through spectroscopic analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), and chemical methods. [] This research established that this compound belongs to the tanshinone family of diterpenes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione](/img/structure/B144098.png)

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)